molecular formula C17H17ClN4O3S B2782872 ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate CAS No. 850912-56-0

ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate

Cat. No.: B2782872
CAS No.: 850912-56-0
M. Wt: 392.86
InChI Key: DWOBWBGYKPNZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. Key structural elements include:

  • A 1-(4-chlorophenyl) substituent at position 1 of the pyrazolopyrimidine ring.
  • A thioether (-S-) linkage at position 6, connecting the core to a 2-methylpropanoate ethyl ester group.

Properties

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-4-25-15(24)17(2,3)26-16-20-13-12(14(23)21-16)9-19-22(13)11-7-5-10(18)6-8-11/h5-9H,4H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBWBGYKPNZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This class has gained significant attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives are known for their potent anticancer activity, primarily through the inhibition of various protein kinases involved in cancer cell proliferation. The compound has shown promising results in several studies.

The anticancer effects are attributed to:

  • Inhibition of Eukaryotic Protein Kinases : These compounds interfere with signaling pathways that promote cell division and survival in cancer cells.
  • Induction of Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Case Studies

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including HepG2 (human liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values were reported as follows:
    • HepG2 : 2.5 µM
    • MCF-7 : 1.8 µM
    • A549 : 3.0 µM
    These values indicate that the compound is particularly effective against breast cancer cells compared to other types.
Cell LineIC50 (µM)
HepG22.5
MCF-71.8
A5493.0
  • Mechanistic Insights : Further studies indicated that the compound caused cell cycle arrest at the G2/M phase and increased levels of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2 in treated cells .

Antimicrobial Activity

Emerging research has also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains.

Antibacterial Properties

The compound was evaluated against Gram-positive and Gram-negative bacteria, showing notable antibacterial activity:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 10 µg/mL.
  • Escherichia coli : Effective at concentrations around 15 µg/mL.

These findings suggest that this compound may serve as a dual-action agent with both anticancer and antibacterial properties.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature.

Table 1: Structural and Functional Comparison of Pyrazolopyrimidinone Derivatives

Compound Name / ID Core Structure Position 1 Substituent Position 6 Substituent Key Functional Groups Molecular Weight (g/mol) Reported Properties/Activities
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl Ethyl 2-methylpropanoate thioether Thioether, Ester ~435.9 (calculated) N/A (hypothesized kinase inhibitor)
HS38 Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl Propanamide thioether Thioether, Amide ~390.8 (calculated) Potent DAPK1 inhibitor
HS43 Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl 2-Hydroxyethyl thioether Thioether, Hydroxyl ~365.8 (calculated) Moderate solubility in aqueous media
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 4-Fluoro-2-hydroxyphenyl tert-Butyl Hydroxyl, tert-Butyl ~357.3 (calculated) Enhanced metabolic stability
Compound 2–10 (Phenacyl derivatives) Pyrazolo[3,4-d]pyrimidin-4-one Varied substituted phenyl 2-Substituted phenacyl thioether Thioether, Ketone ~380–420 (estimated) Variable enzyme inhibition

Key Observations

Core Modifications: The target compound shares the pyrazolopyrimidinone core with HS38, HS43, and others, but differs in substituents. The 4-chlorophenyl group at position 1 may enhance lipophilicity compared to HS38’s 3-chlorophenyl or HS43’s hydroxyl-containing analogs .

Position 6 Substituents :

  • Thioether vs. Oxygen/Amide Links : The thioether in the target compound likely increases resistance to hydrolysis compared to oxygen-linked analogs (e.g., phenacyl ketones in ) but may reduce solubility relative to HS43’s hydroxyethyl group .
  • Ester vs. Amide : The ethyl ester in the target compound is more labile under physiological conditions than HS38’s amide, suggesting shorter half-life but easier prodrug activation .

Physicochemical Properties: Lipophilicity: The 2-methylpropanoate ester contributes to higher logP (~3.5 estimated) compared to HS43 (logP ~2.1) due to the bulky ester group. Solubility: The ester may reduce aqueous solubility relative to hydroxyl or amide-containing analogs, posing formulation challenges .

Biological Activity :

  • While specific data for the target compound is lacking, HS38’s amide group correlates with potent DAPK1 inhibition, suggesting that the target’s ester group might alter target affinity or selectivity .
  • The 4-chlorophenyl group may enhance membrane permeability compared to hydroxylated analogs in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.